tert-butyl (2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate: is a complex organic compound that features a nicotinamide core substituted with a chloro group and a tetrahydropyran-4-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions starting from 3-chloropyridine. This involves nitration, reduction, and subsequent amide formation.
Introduction of the Tetrahydropyran-4-yloxy Group: This step involves the protection of the hydroxyl group using tetrahydropyran, followed by its attachment to the nicotinamide core through an etherification reaction.
Formation of the tert-Butyl Carbamate: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran moiety, leading to the formation of lactones.
Reduction: Reduction reactions can target the nicotinamide core, potentially converting it to a dihydropyridine derivative.
Substitution: The chloro group on the nicotinamide ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted nicotinamides with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its nicotinamide core is structurally similar to nicotinamide adenine dinucleotide (NAD), suggesting potential interactions with NAD-dependent enzymes.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs. Its unique structure allows for the exploration of new therapeutic targets and the optimization of pharmacokinetic properties.
Mechanism of Action
The mechanism by which tert-butyl (2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate exerts its effects is likely related to its interaction with biological macromolecules. The nicotinamide core can mimic NAD, potentially inhibiting NAD-dependent enzymes. The chloro and tetrahydropyran-4-yloxy groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog without the chloro and tetrahydropyran-4-yloxy groups.
tert-Butyl Carbamate: Lacks the nicotinamide core and other substituents.
Chloronicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.
Uniqueness
tert-Butyl (2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro and tetrahydropyran-4-yloxy groups distinguishes it from simpler nicotinamide derivatives, potentially offering enhanced pharmacological properties.
Properties
IUPAC Name |
tert-butyl N-[2-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O5/c1-18(2,3)27-17(24)21-7-6-20-15(23)12-10-14(19)16(22-11-12)26-13-4-8-25-9-5-13/h10-11,13H,4-9H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFFAJGDCVOZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=C(N=C1)OC2CCOCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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